An In-depth Technical Guide to tert-Butyl (4-ethynyl-2-fluorobenzyl)carbamate
An In-depth Technical Guide to tert-Butyl (4-ethynyl-2-fluorobenzyl)carbamate
This guide provides a comprehensive technical overview of tert-Butyl (4-ethynyl-2-fluorobenzyl)carbamate, a specialized chemical intermediate of significant interest to researchers and professionals in drug discovery and development. The unique structural features of this molecule, namely the presence of a fluorine atom, a terminal alkyne, and a Boc-protected amine, make it a valuable building block in the synthesis of complex therapeutic agents. This document will delve into its chemical structure, physicochemical properties, a plausible synthetic route with detailed protocols, and its potential applications in medicinal chemistry, grounded in established scientific principles.
Chemical Identity and Structural Elucidation
tert-Butyl (4-ethynyl-2-fluorobenzyl)carbamate is a synthetic organic compound that is not extensively characterized in publicly accessible databases. However, its identity is confirmed by its Chemical Abstracts Service (CAS) number.
CAS Registry Number® : 1610469-86-7
The molecular structure combines a 2-fluoro-4-ethynylbenzylamine core with a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom.
Molecular Formula: C₁₄H₁₆FNO₂
Structure:
Key Structural Features:
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2-Fluorobenzyl Group: The fluorine atom at the ortho-position of the benzyl ring significantly influences the molecule's electronic properties and metabolic stability. Fluorine's high electronegativity can modulate the pKa of the amine and affect binding interactions with biological targets.
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4-Ethynyl Group: The terminal alkyne at the para-position serves as a versatile functional handle for further chemical modifications. It is particularly amenable to copper-catalyzed or copper-free "click chemistry" reactions, such as the Sonogashira coupling, allowing for the facile introduction of diverse molecular fragments.
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tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group is a widely used protecting group for amines due to its stability in a broad range of reaction conditions and its straightforward removal under acidic conditions. This allows for the selective unmasking of the amine functionality at a desired stage in a multi-step synthesis.
Physicochemical Properties
Due to the limited availability of experimental data for tert-Butyl (4-ethynyl-2-fluorobenzyl)carbamate, the following table includes calculated properties and, for comparison, experimental data for a structurally analogous compound, N-Boc-4-ethynylaniline (CAS: 317842-48-1). These values provide a reasonable estimation of the expected physicochemical characteristics.
| Property | Estimated Value for tert-Butyl (4-ethynyl-2-fluorobenzyl)carbamate | Experimental/Predicted Value for N-Boc-4-ethynylaniline[1] |
| Molecular Weight | 249.28 g/mol | 217.27 g/mol |
| IUPAC Name | tert-butyl N-[(4-ethynyl-2-fluorophenyl)methyl]carbamate | tert-butyl (4-ethynylphenyl)carbamate |
| SMILES | C#CC1=CC(CNC(=O)OC(C)(C)C)=C(F)C=C1 | C#CC1=CC=C(NC(=O)OC(C)(C)C)C=C1 |
| LogP (calculated) | ~ 3.0 - 3.5 | Not available |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 |
| Polar Surface Area | ~ 50 Ų | Not available |
Synthesis and Reactivity
The synthesis of tert-Butyl (4-ethynyl-2-fluorobenzyl)carbamate can be logically approached through a multi-step sequence, leveraging well-established synthetic methodologies. The proposed pathway involves the preparation of a key intermediate, tert-butyl (4-bromo-2-fluorobenzyl)carbamate, followed by a Sonogashira coupling to introduce the terminal alkyne.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target molecule.
Experimental Protocols
The following protocols are based on established procedures for similar transformations and provide a robust framework for the synthesis.
Step 1: Synthesis of tert-Butyl (4-bromo-2-fluorobenzyl)carbamate (Intermediate A)
This step involves the protection of the primary amine of 4-bromo-2-fluorobenzylamine with a Boc group. This reaction is typically high-yielding and proceeds under mild conditions.
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Materials:
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4-Bromo-2-fluorobenzylamine
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Di-tert-butyl dicarbonate (Boc₂O)
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Triethylamine (TEA) or another suitable base
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Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
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Procedure:
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Dissolve 4-bromo-2-fluorobenzylamine (1.0 eq) in anhydrous THF.
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Add triethylamine (1.1 eq) to the solution and stir at room temperature.
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Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture.
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Stir the reaction at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield pure tert-butyl (4-bromo-2-fluorobenzyl)carbamate.
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Step 2: Sonogashira Coupling to yield tert-Butyl (4-ethynyl-2-fluorobenzyl)carbamate
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.[2] A copper-free variant can also be employed to avoid potential issues with copper contamination in subsequent applications.[3]
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Materials:
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tert-Butyl (4-bromo-2-fluorobenzyl)carbamate (Intermediate A)
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Trimethylsilylacetylene (TMSA) or ethynyltrimethylsilane
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Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
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Copper(I) iodide (CuI) (for traditional Sonogashira)
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A suitable base (e.g., triethylamine or diisopropylamine)
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Anhydrous solvent (e.g., THF or toluene)
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Procedure:
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To a dried flask under an inert atmosphere (argon or nitrogen), add tert-butyl (4-bromo-2-fluorobenzyl)carbamate (1.0 eq), the palladium catalyst (e.g., 5 mol%), and copper(I) iodide (10 mol%).
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Add the anhydrous solvent, followed by the amine base (2.0 eq).
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Add trimethylsilylacetylene (1.2 eq) to the reaction mixture.
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Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) until completion, as monitored by TLC or LC-MS.
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After completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure.
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The resulting TMS-protected alkyne is then deprotected by treatment with a mild base such as potassium carbonate in methanol to yield the terminal alkyne.
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Purify the final product by column chromatography on silica gel.
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Applications in Medicinal Chemistry and Drug Development
The unique combination of structural motifs in tert-Butyl (4-ethynyl-2-fluorobenzyl)carbamate makes it a highly valuable building block in the design and synthesis of novel therapeutic agents.
Role of the Fluorine Substituent
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[4][5][6][7] The fluorine atom in the 2-position of the benzyl ring can:
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Improve Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug.
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Modulate Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
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Enhance Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, thereby improving binding affinity and potency.
Utility of the Ethynyl Group
The terminal alkyne functionality is a versatile handle for a variety of chemical transformations, most notably "click chemistry" reactions. This allows for the late-stage introduction of various functionalities, which is highly advantageous in the generation of compound libraries for high-throughput screening. The ethynyl group can be used to:
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Construct Triazoles: React with azides via copper-catalyzed or strain-promoted azide-alkyne cycloaddition to form stable triazole linkages, a common motif in pharmaceuticals.
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Further Sonogashira Couplings: Undergo additional Sonogashira reactions to link to other aryl or vinyl groups, extending the molecular scaffold.
The Boc-Protected Amine
The Boc-protected amine allows for the strategic unmasking of the primary amine at a later stage of the synthesis. This is crucial when the amine needs to be involved in a subsequent reaction after other parts of the molecule have been assembled. The deprotection is typically achieved under mild acidic conditions, which are orthogonal to many other protecting groups.
Conclusion
tert-Butyl (4-ethynyl-2-fluorobenzyl)carbamate is a strategically designed chemical intermediate that offers significant advantages for the synthesis of complex molecules in drug discovery. Its trifunctional nature, combining a metabolically robust fluorinated ring, a versatile ethynyl handle for further elaboration, and a readily deprotectable amine, provides medicinal chemists with a powerful tool for the construction of novel therapeutic agents. The synthetic pathway outlined in this guide, based on well-established and reliable chemical transformations, offers a practical approach for the preparation of this valuable building block.
References
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Applications of Fluorine in Medicinal Chemistry. (2015). PubMed. [Link]
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The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. (n.d.). Thieme. [Link]
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The Many Roles for Fluorine in Medicinal Chemistry. (2008). ResearchGate. [Link]
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4-Fluoroaniline. (n.d.). PubChem. [Link]
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Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling). (1998). ACS Publications. [Link]
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Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. (2011). PMC. [Link]
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FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2022). PMC. [Link]
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